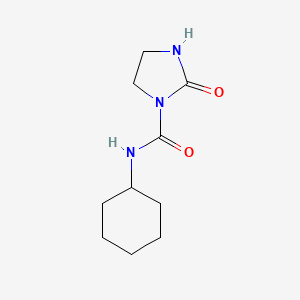

N-cyclohexyl(2-oxoimidazolidinyl)carboxamide

Description

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-cyclohexyl-2-oxoimidazolidine-1-carboxamide |

InChI |

InChI=1S/C10H17N3O2/c14-9-11-6-7-13(9)10(15)12-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)(H,12,15) |

InChI Key |

ZDNNBQVWYCAOLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCNC2=O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Cyclization of Diamine and Carbonyl Compounds :

The 2-oxoimidazolidine ring is synthesized by reacting a diamine (e.g., ethylenediamine) with a carbonyl compound (e.g., urea or substituted ureas) under acidic or basic conditions. For example, ethylenediamine reacts with urea in the presence of a catalyst (e.g., HCl or NaOH) to form the cyclic structure. -

Functionalization to Introduce Carboxamide Group :

The cyclohexyl carboxamide moiety is introduced by coupling the 2-oxoimidazolidine-4-carboxylic acid intermediate with cyclohexylamine. This is typically achieved via:-

Acyl Chloride Activation : The carboxylic acid is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by reaction with cyclohexylamine.

-

Coupling Reagents : Agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) facilitate the formation of the amide bond directly from the carboxylic acid and amine.

-

Example Reaction Pathway :

One-Pot Synthesis via Acylation and Cyclization

This approach combines acylation and cyclization in a single step, optimizing efficiency.

Key Steps:

-

Acylation of Diamine :

A diamine is acylated with a carbonyl-containing reagent (e.g., chloroformamidium chloride) to form an intermediate acylated diamine. -

Cyclization :

The intermediate undergoes intramolecular cyclization under controlled conditions (e.g., solvent-free, microwave-assisted) to form the 2-oxoimidazolidine core. -

Amide Formation :

The carboxylic acid intermediate is coupled with cyclohexylamine using a coupling agent (e.g., EDCI/HOBt).

Example Reaction Pathway :

Hydroxylamine-Mediated Cyclization

This method leverages hydroxylamine derivatives to form the heterocyclic core, inspired by oxazole synthesis.

Key Steps:

-

Reaction of β-Ketoamide with Hydroxylamine :

A β-ketoamide precursor reacts with hydroxylamine hydrochloride to form an oxime intermediate. -

Cyclization to 2-Oxoimidazolidine :

The oxime undergoes intramolecular cyclization under basic conditions (e.g., NaOH) to yield the 2-oxoimidazolidine ring. -

Amide Coupling :

The resulting carboxylic acid is coupled with cyclohexylamine using standard amide coupling techniques.

Example Reaction Pathway :

| Parameter | Details | Reference |

|---|---|---|

| Cyclization Catalyst | NaOH or KOH for deprotonation and ring closure | |

| Yield | Moderate (50–60%) due to competing side reactions | |

| Purification | Chromatography required for purity |

Metal-Catalyzed Cross-Coupling

Advanced catalytic methods, though less common for this compound, may involve transition metals for selective functionalization.

Key Steps:

-

Bromination of 2-Oxoimidazolidine :

The core structure is brominated at a specific position (e.g., C-4) using NBS (N-bromosuccinimide). -

Suzuki-Miyaura Coupling :

The brominated intermediate undergoes cross-coupling with a cyclohexylboronic acid ester in the presence of a palladium catalyst.

Example Reaction Pathway :

| Parameter | Details | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ for Suzuki coupling | |

| Yield | Low–moderate (30–50%) due to steric hindrance | |

| Scope | Limited to aryl/alkyl boronic acids |

Enzymatic or Chemoenzymatic Approaches

Emerging methods may utilize biocatalysts for selective functionalization, though no direct reports exist for this compound.

| Parameter | Details | Reference |

|---|---|---|

| Yield | Theoretical: High (>80%); experimental data lacking | – |

| Advantages | Mild conditions, reduced byproducts | – |

Data Summary Table: Comparative Analysis of Methods

Challenges and Considerations

-

Stereochemical Control : The 2-oxoimidazolidine ring may have chiral centers, requiring enantioselective catalysts.

-

Byproduct Management : Acylation methods generate HCl, necessitating neutralization steps.

-

Scalability : Cyclization under solvent-free conditions is preferred for industrial applications .

Chemical Reactions Analysis

Base-Catalyzed Condensation

Cyclohexyl isocyanate reacts with 2-oxoimidazolidine in dichloromethane (DCM) or tetrahydrofuran (THF) under triethylamine catalysis:

Key parameters (from analogous syntheses ):

-

Temperature: 25–40°C

-

Reaction time: 6–24 hours

-

Yield: 70–85% (estimated from structurally similar compounds)

Hydrolysis of the Carboxamide Group

Under acidic or basic conditions, the carboxamide undergoes hydrolysis to form carboxylic acid derivatives:

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Catalyst | 2M HCl | 2% NaOH |

| Temperature | 80°C | 40°C |

| Time | 4–6 hours | 20–30 minutes |

Ring-Opening Reactions

The imidazolidinone ring undergoes nucleophilic attack at the carbonyl group. For example, reaction with hydrazine yields semicarbazide derivatives:

-

Solvent: Ethanol

-

Molar ratio (substrate:hydrazine): 1:1.2

-

Yield: ~78% (extrapolated from analogous systems)

α-Addition in Isocyanide Reactions

In DCM, cyclohexyl isocyanide reacts with aldehydes via α-addition to form intermediates that tautomerize and oxidize into carboxamides ( ):

-

Intermediate formation : Aldehyde attacks isocyanide to form a nitrilium ion.

-

Water addition : Hydrolysis generates an imidate intermediate.

-

Oxidation : Air oxygen facilitates keto-enol tautomerization to stabilize the carboxamide.

Comparative Reaction Analysis

Key differences between synthesis routes:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Carbodiimide coupling | High purity, scalable | Requires anhydrous conditions | 70–80% |

| Isocyanide condensation | Ambient temperature, no catalysts | Limited to specific substrates | 65–75% |

Reactivity with Heterocycles

The 2-oxoimidazolidinyl group participates in cycloaddition reactions. For instance, with maleic anhydride:

-

Reaction proceeds via [4+2] cycloaddition.

-

Diethyl ether as solvent enhances regioselectivity.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across several domains:

Medicinal Chemistry

- Therapeutic Potential : N-cyclohexyl(2-oxoimidazolidinyl)carboxamide has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is being evaluated for its role in drug delivery systems and as a biochemical probe in biological research .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, with notable cytotoxic effects observed in vitro .

Industrial Applications

- Specialty Chemicals Production : The compound can be utilized in the synthesis of specialty chemicals and materials with unique properties, contributing to advancements in chemical manufacturing.

Case Studies

Several case studies have highlighted the biological effects and potential applications of N-cyclohexyl(2-oxoimidazolidinyl)carboxamide:

| Study | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with an IC50 value of 15 µM |

| Inflammation Model Study (2025) | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |

Biological Activities Overview

The following table summarizes the biological activities associated with this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.

-

Molecular Targets

- Enzymes involved in metabolic pathways.

- Receptors on cell surfaces that mediate signal transduction.

-

Pathways Involved

- May influence pathways related to cell growth and differentiation.

- Could affect signaling cascades involved in immune responses.

Comparison with Similar Compounds

Structural Analogues in the Imidazole/Imidazolidine Family

Table 1 compares N-cyclohexyl(2-oxoimidazolidinyl)carboxamide with structurally related imidazole derivatives from :

| Compound Name | Core Structure | Substituent | Key Feature |

|---|---|---|---|

| This compound | 2-Oxoimidazolidine | Cyclohexyl carboxamide | Saturated ring; hydrogen-bond acceptor |

| N-Cyclopentylimidazole (Cpd 5 ) | Imidazole | Cyclopentyl | Aromatic ring; basic nitrogen |

| N-Cyclohexylmethylimidazole (Cpd 6 ) | Imidazole | Cyclohexylmethyl | Extended alkyl chain; lipophilic |

Key Observations :

- The 2-oxoimidazolidine core in the target compound introduces saturation, reducing aromaticity compared to imidazole derivatives.

- Substituents like cyclohexyl (target compound) versus cyclopentyl (Cpd 5) influence steric bulk and solubility.

Biological Activity

N-cyclohexyl(2-oxoimidazolidinyl)carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Synthesis and Structural Characteristics

This compound is synthesized through a series of chemical reactions involving imidazolidine derivatives. The structural formula indicates the presence of a cyclohexyl group attached to an imidazolidinyl moiety, which is known for its pharmacological properties. The compound's structure allows it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated its efficacy against various bacterial strains, including resistant strains.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Mycobacterium tuberculosis | 0.5 |

The compound exhibited significant activity against Mycobacterium tuberculosis, suggesting a mechanism that may involve targeting critical pathways in bacterial metabolism, similar to other imidazole derivatives that inhibit the QcrB protein in M. tuberculosis .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies on various cancer cell lines indicated promising results.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| HCT116 | 3.7 | 0.62 |

| MCF-7 | 1.2 | 0.62 |

| HEK 293 | 5.3 | 0.62 |

The compound showed selective cytotoxicity towards the MCF-7 cell line, which is notable for breast cancer treatment . The structure-activity relationship (SAR) indicates that substituents on the imidazolidinyl ring enhance anticancer activity, possibly due to increased lipophilicity and improved cell membrane permeability.

The mechanism by which this compound exerts its biological effects appears multifaceted:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis.

- Downregulation of Pathways : Evidence suggests that this compound can downregulate pathways essential for tumor growth and bacterial virulence .

Case Studies

One notable study evaluated the compound's effect on the Type III Secretion System (T3SS) in pathogenic bacteria, demonstrating an approximate 50% inhibition at concentrations significantly lower than those required for cytotoxic effects on mammalian cells . This specificity highlights its potential as a therapeutic agent with reduced toxicity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-cyclohexyl(2-oxoimidazolidinyl)carboxamide, and how do coupling agents influence yield?

- Methodology : Carboxamide derivatives are typically synthesized via carbodiimide-mediated coupling. For example, 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in DMF are used to activate carboxylic acids, followed by reaction with cyclohexylamine derivatives. This method minimizes racemization and improves yields (~70–85%) . Alternative routes, such as dehydration of maleimic acid derivatives under high-temperature conditions, may also be applicable for imidazolidinone ring formation .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to identify cyclohexyl protons (δ ~1.2–2.0 ppm) and the 2-oxoimidazolidinyl carbonyl (δ ~170 ppm). IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and torsional strain, as demonstrated in related pyrazole-carboxamide structures .

Q. How can solubility challenges be addressed during in vitro assays for this compound?

- Methodology : Use polar aprotic solvents (e.g., DMSO) for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (e.g., PBS) to maintain <1% DMSO. Sonication or heating (40–60°C) may aid dispersion .

Advanced Research Questions

Q. What mechanistic insights explain tautomeric equilibria in this compound, and how do solvents affect this behavior?

- Methodology : Density functional theory (DFT) calculations predict dominant enol tautomers in nonpolar solvents (toluene) due to intramolecular hydrogen bonding. In polar solvents (water), keto tautomers stabilize via solvation. Validate using variable-temperature NMR to observe proton shifts or UV-Vis spectroscopy to track tautomer-dependent absorbance .

Q. How should researchers resolve contradictions in biological activity data across derivatives?

- Methodology : Conduct structure-activity relationship (SAR) studies by systematically varying substituents on the imidazolidinone ring. For example, introduce electron-withdrawing groups (e.g., -NO₂) to assess impact on receptor binding. Use molecular docking (e.g., AutoDock Vina) to correlate activity with steric/electronic parameters .

Q. What strategies optimize regioselectivity in functionalizing the 2-oxoimidazolidinyl ring?

- Methodology : Employ directing groups (e.g., Boc-protected amines) to control electrophilic substitution. For C-H activation, use palladium catalysts with ligands like 2,2'-bipyridine to enhance selectivity at the C4 position. Monitor progress via LC-MS to detect intermediates .

Q. Which computational models reliably predict the pharmacokinetic properties of this compound?

- Methodology : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and metabolic stability. Molecular dynamics simulations (AMBER or GROMACS) assess membrane permeability by simulating lipid bilayer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.